4-(4-Methoxy-phenyl)-5-methyl-thiazol-2-ylamine
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal activities . They disrupt the membrane integrity of fungi like Phomopsis sp., thereby inhibiting their growth .
Mode of Action
It’s suggested that similar compounds can affect mycelial growth by disrupting membrane integrity . The disruption increases with the concentration of the compound .
Biochemical Pathways
Related compounds have been found to interfere with the normal functioning of fungal cells, leading to their death .
Pharmacokinetics
A study on similar compounds suggests that they exhibit satisfactory drug-like characteristics and adme properties .
Chemical Reactions Analysis
WAY-278459-A primarily undergoes reactions typical of organic compounds, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-278459-A has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of HIV-1 reverse transcriptase inhibitors.
Biology: It is used in biological assays to study the inhibition of HIV-1 reverse transcriptase.
Industry: It can be used in the pharmaceutical industry for the development of new antiviral drugs.
Comparison with Similar Compounds
WAY-278459-A is unique in its ability to inhibit both wild type and mutant HIV-1 reverse transcriptase. Similar compounds include:
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Lamivudine: Another antiretroviral medication used to treat HIV and hepatitis B.
Efavirenz: A non-nucleoside reverse transcriptase inhibitor used to treat HIV.
WAY-278459-A stands out due to its broad-spectrum inhibitory effects on both wild type and mutant forms of the enzyme .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-10(13-11(12)15-7)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTXFLYFZOMYSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909576 | |
Record name | 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-iminato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105512-88-7 | |
Record name | 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2(3H)-iminato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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